![molecular formula C14H20N4 B12609473 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- CAS No. 646056-96-4](/img/structure/B12609473.png)
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azabicyclo[2.2.2]octane core: This can be achieved through a [4+2] cycloaddition reaction between a diene and a dienophile.
Attachment of the pyrazinyl group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrazinyl moiety to the spirocyclic core.
Industrial Production Methods
Industrial production of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- has numerous applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential biological activities.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyridinyl-
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-quinolinyl-
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-benzyl-
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- stands out due to its specific pyrazinyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
646056-96-4 |
|---|---|
Formule moléculaire |
C14H20N4 |
Poids moléculaire |
244.34 g/mol |
Nom IUPAC |
1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H20N4/c1-6-18-7-2-12(1)9-14(18)3-8-17(11-14)13-10-15-4-5-16-13/h4-5,10,12H,1-3,6-9,11H2 |
Clé InChI |
AXIFFTYXGCEOIY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC23CCN(C3)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
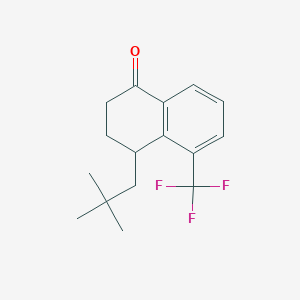
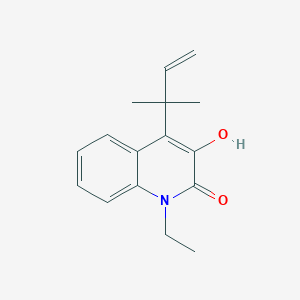
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
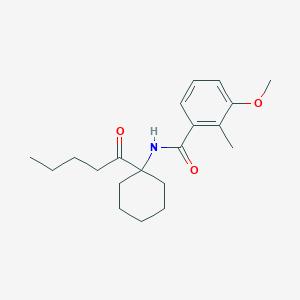
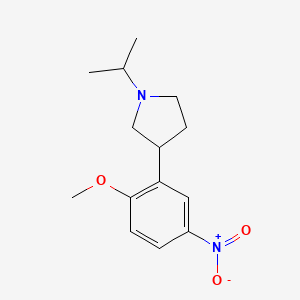
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
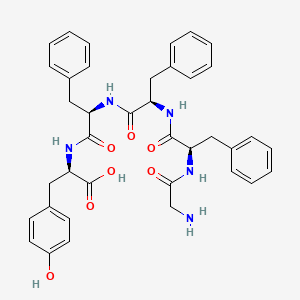
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
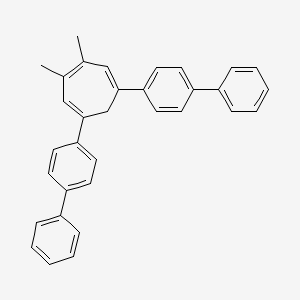

![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
